molecular formula C20H23NO3 B4963356 PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE

PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE

Cat. No.: B4963356
M. Wt: 325.4 g/mol
InChI Key: SEQLFRBFHVBWRA-UHFFFAOYSA-N
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Description

PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl group attached to the benzoate moiety, along with a 4-phenylbutanamido substituent

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Transesterification: One common method for synthesizing propyl benzoate derivatives involves the transesterification of methyl benzoate with propanol.

    Fischer Esterification: Another method involves the Fischer esterification of benzoic acid with propanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of propyl benzoate derivatives often involves large-scale esterification processes using benzoic acid and propanol. The reaction is typically catalyzed by acids and carried out in continuous reactors to ensure high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE can undergo oxidation reactions, particularly at the phenylbutanamido group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amido group to an amine, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated benzoates.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving esterification and transesterification reactions.

Biology:

  • Investigated for its potential antimicrobial properties.
  • Used in the development of bioactive compounds.

Medicine:

  • Explored for its potential use in drug delivery systems.
  • Studied for its pharmacological properties and potential therapeutic applications.

Industry:

Mechanism of Action

The mechanism of action of PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s amido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoate moiety can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and pharmacological activities .

Comparison with Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Butyl benzoate

Comparison:

  • Methyl benzoate: Similar ester structure but with a methyl group instead of a propyl group. It has a lower molecular weight and different physical properties.
  • Ethyl benzoate: Contains an ethyl group, leading to slightly different chemical and physical properties compared to propyl benzoate.
  • Butyl benzoate: Features a butyl group, resulting in higher molecular weight and different solubility characteristics.

Uniqueness: PROPYL 4-(4-PHENYLBUTANAMIDO)BENZOATE is unique due to the presence of the 4-phenylbutanamido substituent, which imparts distinct chemical and biological properties. This structural feature differentiates it from other benzoate derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

propyl 4-(4-phenylbutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-15-24-20(23)17-11-13-18(14-12-17)21-19(22)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10,15H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQLFRBFHVBWRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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